molecular formula C10H7N3O2S B3417753 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol CAS No. 1142201-22-6

5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol

Cat. No. B3417753
M. Wt: 233.25 g/mol
InChI Key: JHNXRGQGVVSOQD-UHFFFAOYSA-N
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Description

The compound “5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol” seems to be a complex organic molecule. The “1,3-Benzodioxol-5-yl” part suggests the presence of a benzodioxole group, which is a system of a benzene ring fused to a dioxole (a five-membered ring with two oxygen atoms) . The “1,2,4-triazine-3-thiol” part suggests the presence of a triazine ring (a six-membered ring with three nitrogen atoms) with a thiol group attached .


Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure .

Scientific Research Applications

Synthesis and Biological Activity

  • Anti-inflammatory Applications : Studies have synthesized derivatives of 1,2,4-triazole-3-thiol, demonstrating significant anti-inflammatory activities. These derivatives were obtained through alkylation and acylation processes, indicating the potential of these compounds in developing anti-inflammatory agents (Labanauskas et al., 2004).

  • Antimicrobial and Antitubercular Agents : Novel 1,2,4-triazole derivatives have shown promising antimicrobial activities against various microorganisms, highlighting their potential as antimicrobial and antitubercular agents. The synthesis techniques employed include microwave-assisted synthesis and reactions with ethyl bromoacetate, showcasing the chemical versatility of these compounds for therapeutic applications (Kidwai et al., 1998).

  • Anticonvulsant Properties : Indole C-3 substituted derivatives of 1,2,4-triazine have been investigated for their anticonvulsant effects. Some derivatives showed significant activity, suggesting the utility of these compounds in epilepsy treatment (Ahuja & Siddiqui, 2014).

  • Pesticidal Activities : The synthesis of 5,6-diphenyl-3-substituted-thio-1,2,4-triazines has revealed their potential as pesticides. This research outlines the preparation and evaluation of these compounds, emphasizing their importance in agricultural applications (Gupta et al., 1985).

  • Chemical Reactivity and Biological Activities : A comprehensive review on the synthesis, chemical reactivities, and biological activities of 3-thioxo-1,2,4-triazin-5-ones and their derivatives highlights their significance in medicinal, pharmacological, and biological fields. The review underscores the versatility of these compounds as drugs, semi-drugs, and bioactive systems, indicating a broad spectrum of potential applications (Makki, Abdel-Rahman, & Alharbi, 2019).

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2H-1,2,4-triazine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2S/c16-10-12-7(4-11-13-10)6-1-2-8-9(3-6)15-5-14-8/h1-4H,5H2,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNXRGQGVVSOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=S)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201209615
Record name 1,2,4-Triazine-3(2H)-thione, 5-(1,3-benzodioxol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201209615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol

CAS RN

1142201-22-6
Record name 1,2,4-Triazine-3(2H)-thione, 5-(1,3-benzodioxol-5-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142201-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazine-3(2H)-thione, 5-(1,3-benzodioxol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201209615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol
Reactant of Route 2
5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol
Reactant of Route 3
5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol
Reactant of Route 4
5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol
Reactant of Route 5
5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol
Reactant of Route 6
5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol

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